

TAK-653 vs. Ketamine: A Comparative Guide to their Antidepressant Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tak-653

Cat. No.: B8790408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antidepressant mechanisms of **TAK-653** and the well-established rapid-acting antidepressant, ketamine. By presenting key experimental data, detailed methodologies, and visual representations of their distinct molecular pathways, this document aims to be a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Overview and Primary Mechanism of Action

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has revolutionized the treatment of depression with its rapid and robust antidepressant effects, particularly in treatment-resistant populations.^{[1][2][3]} Its mechanism, however, is complex and not fully elucidated, with ongoing research into the roles of its metabolites and downstream signaling cascades.^[4]

TAK-653 (also known as osavampator or NBI-1065845) is an investigational drug that represents a more targeted approach. It acts as a positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.^{[1][5]} A key feature of **TAK-653** is its minimal agonistic activity, which is hypothesized to contribute to a more favorable safety profile compared to other AMPA receptor potentiators.^{[1][6]}

Comparative Data

The following tables summarize the available quantitative data for **TAK-653** and ketamine, covering receptor binding, downstream signaling, and preclinical and clinical efficacy.

Table 1: Receptor and Signaling Pathway Interactions

Parameter	TAK-653	Ketamine	References
Primary Target	AMPA Receptor (Positive Allosteric Modulator)	NMDA Receptor (Non-competitive Antagonist)	[1] [5]
Binding Affinity (Ki)	Not explicitly defined (glutamate-dependent binding)	~0.5 - 7 μ M for NMDA receptor	[7] [8]
Downstream Signaling	\uparrow p-mTOR, \uparrow p-p70S6K, \uparrow p-Akt, \uparrow p-ERK, \uparrow BDNF	\uparrow p-mTOR, \uparrow p-p70S6K, \uparrow p-4E-BP1, \uparrow BDNF	[1] [9] [10]

Table 2: Preclinical Antidepressant-like Effects

Model	Species	Drug Administration	Key Findings	References
Reduction of Submissive Behavior Model (RSBM)	Rat	TAK-653 (sub-chronic, 6 days)	Significant antidepressant-like effect.	[1]
Ketamine (30 mg/kg, i.p.)	Produced antidepressant-like effects.	[1]		
Forced Swim Test (FST)	Rat	Ketamine (5, 10, 15 mg/kg, i.p.)	Decreased immobility time at all doses.	[6]
Mouse (under unpredictable chronic stress)	Ketamine (10, 30 mg/kg, i.p.)	Decreased immobility and increased swimming behavior at 24 hours post-injection.	[11][12]	
Chronic Unpredictable Mild Stress (CUMS) Model	Non-human primate	TAK-653 (2-week treatment)	Reversed depressive-like behaviors (e.g., increased motivation for food, reduced huddling).	[3][11]

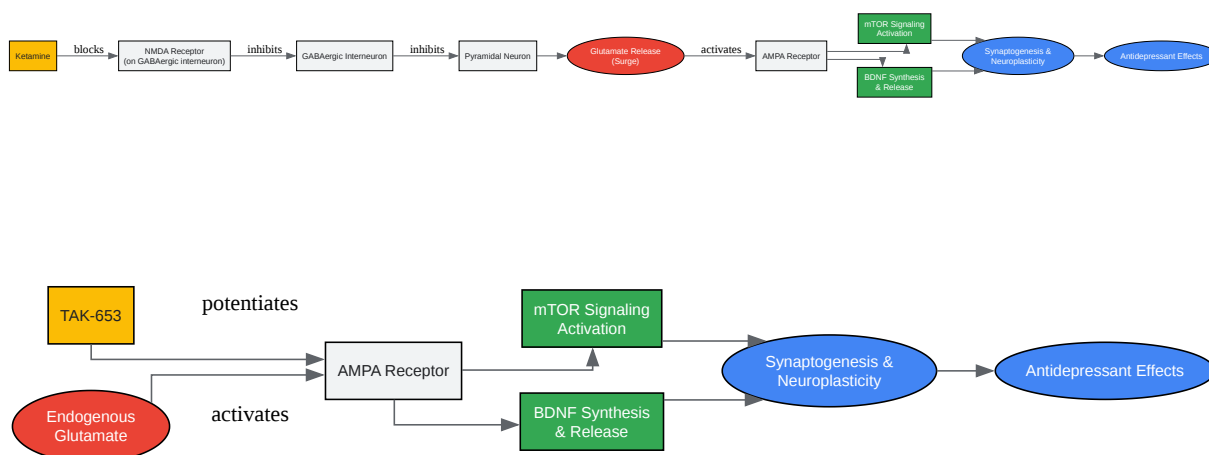
Table 3: Clinical Efficacy in Treatment-Resistant Depression (TRD)

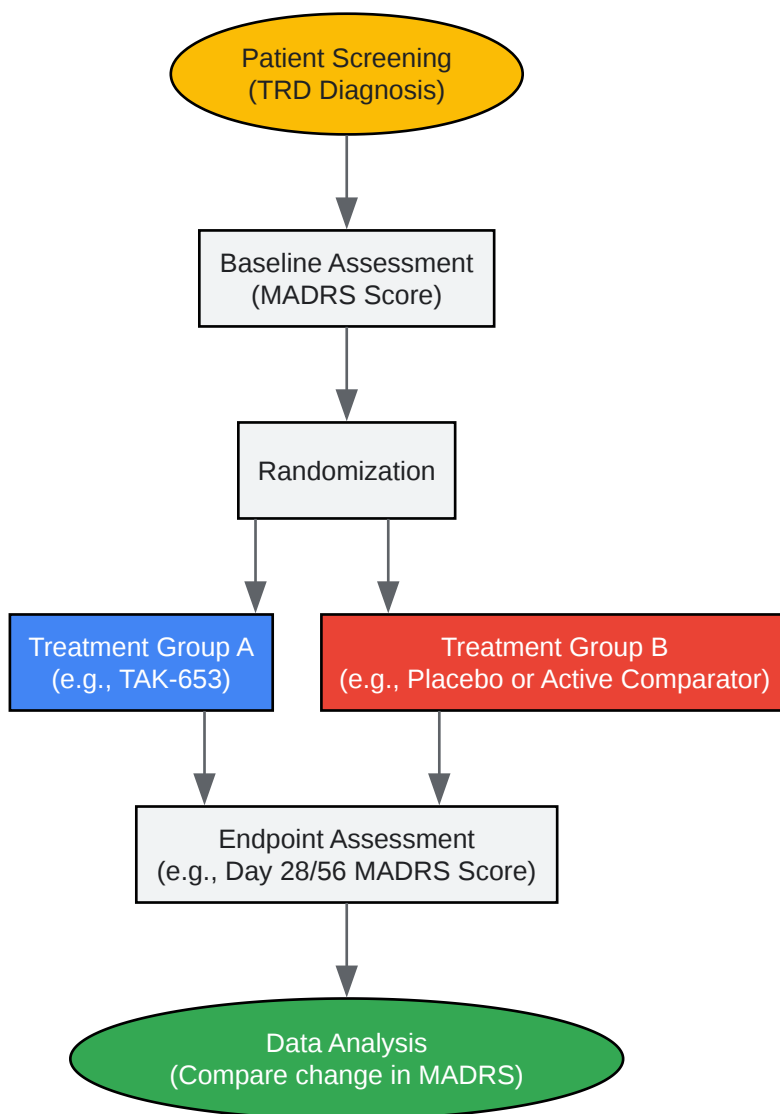
Study Design	Drug/Dose	Primary Outcome Measure	Key Results	References
Phase 2, Randomized, Double-Blind, Placebo-Controlled (SAVITRI™ Study)	TAK-653 (1 mg, once daily)	Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline	Statistically significant reduction in MADRS score at Day 28 (improvement of -4.3 vs. placebo) and Day 56 (improvement of -7.5 vs. placebo).	[13] [14]
Randomized, Double-Blind, Active Placebo-Controlled	Ketamine (0.5 mg/kg infusion)	Change in MADRS total score from baseline	Significant reduction in MADRS score compared to midazolam. Mean decrease of 10.9 points after each infusion.	[12]
Systematic Review of various studies	Ketamine (typically 0.5 mg/kg infusion)	Change in MADRS total score from baseline	Rapid and significant reductions in MADRS scores, with response rates (≥50% improvement) varying across studies.	

Signaling Pathways and Mechanisms of Action

Ketamine's Antidepressant Signaling Pathway

Ketamine's primary action is the blockade of NMDA receptors, particularly on GABAergic interneurons. This leads to a disinhibition of pyramidal neurons and a subsequent surge of the excitatory neurotransmitter glutamate.[2][3] This glutamate surge preferentially activates AMPA receptors, triggering a cascade of intracellular events. Key downstream effects include the activation of the mammalian target of rapamycin (mTOR) signaling pathway and the synthesis and release of brain-derived neurotrophic factor (BDNF).[9][10] These events are thought to promote synaptogenesis and reverse the synaptic deficits associated with chronic stress and depression.[9]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TAK-653, an AMPA receptor potentiator with minimal agonistic activity, produces an antidepressant-like effect with a favorable safety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurocrine Biosciences Presents Positive New Data from Phase 2 Study of Osavampator in Adults with Major Depressive Disorder [prnewswire.com]
- 5. Acute administration of ketamine induces antidepressant-like effects in the forced swimming test and increases BDNF levels in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPA) positive allosteric modulator in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 13. Neurocrine reports positive Phase II trial results of NBI-1065845 [clinicaltrialsarena.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [TAK-653 vs. Ketamine: A Comparative Guide to their Antidepressant Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8790408#tak-653-vs-ketamine-comparing-antidepressant-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com